molecular formula C35H43N5O6 B6288448 Fmoc-L-Lys(N3-Aca-DIM)-OH CAS No. 2408993-39-3

Fmoc-L-Lys(N3-Aca-DIM)-OH

Cat. No. B6288448
CAS RN: 2408993-39-3
M. Wt: 629.7 g/mol
InChI Key: BFEOBKQXWBSIEV-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(N3-Aca-DIM)-OH is a synthetic amino acid that has been increasingly used in scientific research in recent years. It is a derivative of lysine, a naturally-occurring amino acid, and is used in a variety of applications in the field of biochemistry and molecular biology. This article will discuss the synthesis method of Fmoc-L-Lys(N3-Aca-DIM)-OH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Fmoc-L-Lys(N3-Aca-DIM)-OH has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and peptides, as well as to study the interactions between proteins and other molecules. It has also been used to study the structure of DNA and RNA, and to develop new drugs and therapies.

Mechanism of Action

Fmoc-L-Lys(N3-Aca-DIM)-OH functions as a ligand, which means it binds to a specific target molecule. The binding of Fmoc-L-Lys(N3-Aca-DIM)-OH to the target molecule can alter its structure, function, and/or activity. The exact mechanism of action of Fmoc-L-Lys(N3-Aca-DIM)-OH is not yet fully understood.
Biochemical and Physiological Effects
Fmoc-L-Lys(N3-Aca-DIM)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to regulate the expression of genes, and to alter the structure and function of proteins and other molecules. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Fmoc-L-Lys(N3-Aca-DIM)-OH has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and stable in a variety of conditions. It is also relatively non-toxic and has a low molecular weight, making it easy to work with. However, Fmoc-L-Lys(N3-Aca-DIM)-OH is not as reactive as some other compounds, which can limit its usefulness in some experiments.

Future Directions

The use of Fmoc-L-Lys(N3-Aca-DIM)-OH in scientific research is still in its early stages. There are many potential future directions for research, including the development of new drugs and therapies, the study of protein-protein interactions, and the study of the structure and function of proteins and other molecules. Additionally, further research into the mechanism of action of Fmoc-L-Lys(N3-Aca-DIM)-OH may lead to a better understanding of its effects on biochemical and physiological processes.

Synthesis Methods

Fmoc-L-Lys(N3-Aca-DIM)-OH is typically synthesized using a two-step method. In the first step, lysine is reacted with N-acetyl-L-cysteine and N,N-dimethylformamide (DMF) to form N-acetyl-L-cysteine-L-lysine (N3-Aca-Lys). In the second step, the N3-Aca-Lys is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of triethylamine (TEA) to form Fmoc-L-Lys(N3-Aca-DIM)-OH.

properties

IUPAC Name

(2S)-6-[[6-azido-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)hexylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEOBKQXWBSIEV-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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